molecular formula C11H8F3N3OS B11038502 4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide

4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide

Cat. No.: B11038502
M. Wt: 287.26 g/mol
InChI Key: MTZMXDXSQCRWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with thioamide derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halide and the thiazole ring . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide is unique due to its combination of a thiazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. The presence of the thiazole ring enhances its stability and reactivity, while the trifluoromethyl group increases its lipophilicity and binding affinity for molecular targets.

Properties

Molecular Formula

C11H8F3N3OS

Molecular Weight

287.26 g/mol

IUPAC Name

4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C11H8F3N3OS/c12-11(13,14)6-2-1-3-7(4-6)16-10(18)9-8(15)5-19-17-9/h1-5H,15H2,(H,16,18)

InChI Key

MTZMXDXSQCRWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NSC=C2N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.